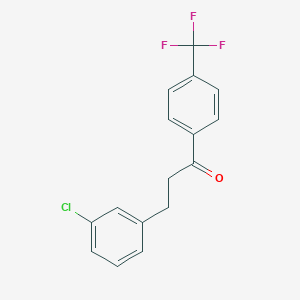

Cyclopropyl 2-(3-fluorophenyl)ethyl ketone

Übersicht

Beschreibung

Cyclopropyl 2-(3-fluorophenyl)ethyl ketone (CPFKE) is an organic compound that has been studied for its potential applications in a variety of scientific fields. In recent years, CPFKE has become increasingly popular as an analytical tool in the field of synthetic organic chemistry due to its unique properties. CPFKE is a relatively new compound, and its structure and properties are still being explored and understood.

Wissenschaftliche Forschungsanwendungen

Reactivity with Boron Trifluoride Complexes

Cyclopropyl-substituted alkenes, including those similar to cyclopropyl 2-(3-fluorophenyl)ethyl ketone, have been studied for their reaction with complexes formed by boron trifluoride and various fluoride derivatives. These reactions yield ketones containing an ethylthio group without opening the cyclopropane ring or causing rearrangements (Lebedev et al., 2001).

Synthesis of Quinolin-8-ols

A study demonstrated the synthesis of quinolin-8-ols from 2-(3-hydroxyphenyl)ethyl ketone derivatives through cyclization processes. These reactions proceed via alkylideneaminyl radical intermediates, showcasing a potential pathway for derivatives of this compound (Uchiyama et al., 1998).

Synthesis of Cyclopropane Acetic Acid Ethyl Esters

Research has been conducted on synthesizing cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones, which may be applicable to this compound. These esters were prepared using lead (IV) acetate in triethyl orthoformate (Nongkhlaw et al., 2005).

Nickel-Catalyzed Cycloaddition

A study on cyclopropyl phenyl ketone, a compound structurally similar to this compound, found that it undergoes oxidative addition to Ni(PCy3), forming a nickeladihydropyran intermediate. This is crucial for nickel-catalyzed cycloaddition, producing cyclopentane compounds (Ogoshi et al., 2006).

Photocatalytic [3+2] Cycloadditions

A method for the formal [3+2] reaction of aryl cyclopropyl ketones with olefins was developed, creating substituted cyclopentane rings. This process involves a one-electron reduction of the ketone to a radical anion using a photocatalytic system, which may be relevant for this compound (Lu et al., 2011).

Enamine Formation from Cyclopropylketones

Research on the formation of enamines from cyclopropyl-methyl-, -ethyl-, and -cyclopentylketone, using a reaction with secondary amines, may provide insights into reactions involving this compound (Pocar et al., 1975).

Palladium-Catalyzed Arylation

A study explored the palladium-catalyzed direct arylation of a thiophene bearing a cyclopropyl ketone group at C2. This reaction proceeds without decomposing the cyclopropyl ketone substituent, which could be relevant for similar ketones (Beladhria et al., 2013).

Safety and Hazards

Safety data sheets indicate that Cyclopropyl 2-(3-fluorophenyl)ethyl ketone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the targets are typically transition metals like palladium, which facilitate the formation of carbon-carbon bonds .

Mode of Action

In the context of SM cross-coupling reactions, the compound may interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from a metal to another metal . .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been used in carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .

Pharmacokinetics

The compound is described as a high-purity (970%) fluorinated compound with a clear, pale liquid form , which may suggest certain characteristics about its solubility and absorption.

Result of Action

Given its potential use in sm cross-coupling reactions , it may facilitate the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds.

Action Environment

It’s worth noting that the compound is described as offering a unique blend of reactivity and selectivity , which may suggest that its action could be influenced by factors such as temperature, pH, and the presence of other chemical species.

Biochemische Analyse

Biochemical Properties

Cyclopropyl 2-(3-fluorophenyl)ethyl ketone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the cyclopropyl ring in the compound is known to influence its reactivity and interaction with enzymes such as cytochrome P450 . The fluorophenyl group can enhance binding affinity to certain proteins, potentially affecting enzyme inhibition or activation. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, its impact on cellular metabolism could involve alterations in metabolic flux and energy production, which are essential for maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of oxidative metabolism, thereby affecting the metabolic stability of the compound . Additionally, the fluorophenyl group may facilitate binding to target proteins, influencing their activity and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the cyclopropyl ring can undergo metabolic transformations, leading to the formation of reactive intermediates . These intermediates can have prolonged effects on cellular processes, highlighting the importance of monitoring the compound’s stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, high doses of the compound might result in oxidative stress and cellular damage due to the formation of reactive metabolites . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which play a role in its oxidative metabolism . The cyclopropyl ring can influence the metabolic stability of the compound by reducing its susceptibility to oxidative degradation. Additionally, the fluorophenyl group can affect the compound’s interaction with metabolic enzymes, potentially altering metabolite levels and metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical structure. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic targets.

Eigenschaften

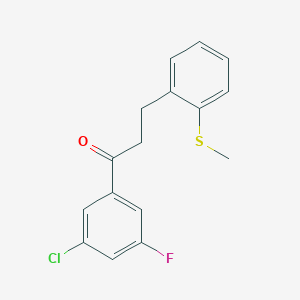

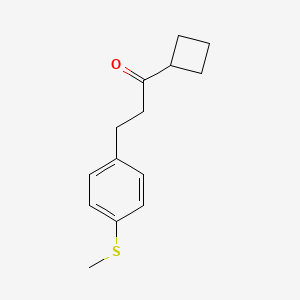

IUPAC Name |

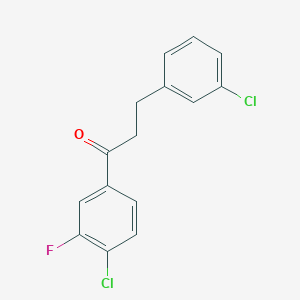

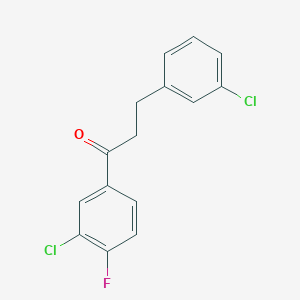

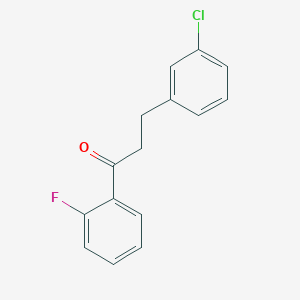

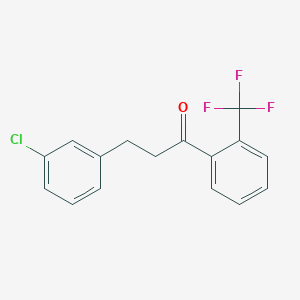

1-cyclopropyl-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO/c13-11-3-1-2-9(8-11)4-7-12(14)10-5-6-10/h1-3,8,10H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVLAEYOUCATTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644557 | |

| Record name | 1-Cyclopropyl-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898767-77-6 | |

| Record name | 1-Cyclopropyl-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.